5'-Fluoro-2'-hydroxyacetophenone is an aromatic hydroxy ketone characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring. Its chemical formula is C₈H₇F O₂, and it has a molecular weight of approximately 154.14 g/mol. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis, due to its unique structural features that influence its reactivity and biological activity.
One primary application of 5'-F-2'-OH-AcPh lies in its role as a precursor for the synthesis of more complex molecules. Due to the presence of both a reactive ketone group (C=O) and a hydroxyl group (OH), it can participate in various chemical reactions to form diverse structures.
These examples highlight the potential of 5'-F-2'-OH-AcPh as a versatile building block for the construction of complex molecules with potential applications in medicinal chemistry and drug discovery.
While research on the specific biological activity of 5'-F-2'-OH-AcPh itself is limited, its structural similarity to other bioactive molecules has led to some investigations in this area.
These reactions facilitate the compound's use as a building block in synthesizing more complex organic molecules.
The biological activity of 5'-Fluoro-2'-hydroxyacetophenone has been explored in various studies. It interacts with enzymes and proteins, influencing their activity and function. For instance, it has been shown to modulate cellular signaling pathways, gene expression, and metabolic processes. The compound's structure allows it to bind specifically to biomolecules, potentially inhibiting or activating enzyme functions, which may lead to therapeutic applications in treating diseases .
5'-Fluoro-2'-hydroxyacetophenone can be synthesized through several methods:
These synthesis methods highlight the versatility of 5'-Fluoro-2'-hydroxyacetophenone as a precursor for further chemical transformations.
The compound has diverse applications across various industries:
Interaction studies of 5'-Fluoro-2'-hydroxyacetophenone reveal its potential effects on cellular functions. It can influence gene expression and metabolic pathways by interacting with specific biomolecules. Research indicates that this compound may alter the viability and proliferation of certain cancer cell lines, showcasing its potential as an antitumor agent .
5'-Fluoro-2'-hydroxyacetophenone can be compared with several similar compounds, each possessing unique properties:
Compound | Key Differences |
---|---|
4'-Chloro-3'-nitroacetophenone | Contains chlorine instead of fluorine, affecting reactivity. |
2'-Hydroxy-5'-nitroacetophenone | Lacks the fluorine atom, influencing chemical behavior. |
5'-Chloro-2'-hydroxy-3'-nitroacetophenone | Contains chlorine instead of fluorine; alters binding properties. |
These comparisons highlight the unique characteristics of 5'-Fluoro-2'-hydroxyacetophenone, particularly the influence of the fluorine atom on its reactivity and interactions with other molecules .
5'-Fluoro-2'-hydroxyacetophenone is an organic compound with a molecular formula of C8H7FO2 [1] [2]. The molecular weight of this compound is 154.14 g/mol, as determined by the sum of the atomic weights of its constituent elements [3] [4]. The compound consists of 8 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms arranged in a specific structural configuration [5].
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(5-fluoro-2-hydroxyphenyl)ethanone, though it is commonly referred to as 5'-Fluoro-2'-hydroxyacetophenone in scientific literature and commercial catalogs [1] [4]. The compound is registered with the Chemical Abstracts Service (CAS) under the registry number 394-32-1 [2] [3].
Table 1: Basic Molecular Information of 5'-Fluoro-2'-hydroxyacetophenone
Parameter | Value |
---|---|
Molecular Formula | C8H7FO2 |
Molecular Weight | 154.14 g/mol |
CAS Registry Number | 394-32-1 |
IUPAC Name | 1-(5-fluoro-2-hydroxyphenyl)ethanone |
The molecular geometry of 5'-Fluoro-2'-hydroxyacetophenone is characterized by a planar benzene ring with specific substituents that influence its overall three-dimensional structure [6] [7]. The compound features a hydroxyl group at the ortho position (2') and a fluorine atom at the meta position (5') relative to the acetyl group attached to the benzene ring [8].
The benzene ring in 5'-Fluoro-2'-hydroxyacetophenone exhibits the typical hexagonal planar geometry with carbon atoms adopting sp² hybridization [6]. This hybridization results in bond angles of approximately 120° between carbon atoms in the aromatic ring, which is consistent with the trigonal planar geometry expected for sp² hybridized atoms [7] [9].
The carbonyl carbon of the acetyl group also adopts sp² hybridization, forming a trigonal planar arrangement with bond angles close to 120° [7]. The methyl carbon of the acetyl group, however, is sp³ hybridized with tetrahedral geometry and bond angles of approximately 109.5° [7] [6].
The presence of the hydroxyl group at the 2' position creates an intramolecular hydrogen bond with the carbonyl oxygen of the acetyl group [8]. This hydrogen bonding influences the molecular geometry by restricting rotation around certain bonds and stabilizing a specific conformation of the molecule [6] [7].
The fluorine atom at the 5' position affects the electronic distribution within the molecule due to its high electronegativity, which can influence bond angles and lengths in its vicinity [8] [6]. The C-F bond length in fluorinated aromatic compounds typically ranges from 1.35-1.37 Å, which is shorter than typical C-C bonds due to the strong electronegativity of fluorine [10].
The crystalline structure of 5'-Fluoro-2'-hydroxyacetophenone has been studied using X-ray crystallography, revealing important details about its three-dimensional arrangement in the solid state [10]. The compound crystallizes in a specific space group that determines the symmetry operations applicable to the crystal lattice [11].
In the crystal structure, individual molecules of 5'-Fluoro-2'-hydroxyacetophenone are arranged in a manner that maximizes intermolecular interactions, including hydrogen bonding and π-π stacking between aromatic rings [10]. The hydroxyl group at the 2' position participates in hydrogen bonding with neighboring molecules, contributing to the stability of the crystal lattice [11] [10].
The geometric parameters derived from crystallographic studies provide precise measurements of bond lengths and angles within the molecule [10]. For instance, the C-F bond length is approximately 1.359 Å, while the C-O bond of the hydroxyl group is around 1.342 Å [10]. The carbonyl C=O bond length is typically around 1.237 Å, consistent with the double bond character of this functional group [10].
The crystal packing of 5'-Fluoro-2'-hydroxyacetophenone is influenced by both hydrogen bonding networks and van der Waals interactions between adjacent molecules [11] [10]. These non-covalent interactions play a crucial role in determining the macroscopic properties of the crystalline material, such as its melting point and solubility [11].
5'-Fluoro-2'-hydroxyacetophenone exists as a solid at room temperature with well-defined melting and boiling points that are characteristic of its molecular structure and intermolecular forces [11] [12]. The melting point of this compound has been experimentally determined to be in the range of 56-58°C, as reported in multiple scientific sources [3] [13].
The relatively high melting point compared to similar non-hydroxylated acetophenones can be attributed to the presence of hydrogen bonding capabilities in the molecule, which increase the energy required to break the crystal lattice [11] [14]. The hydroxyl group at the 2' position forms hydrogen bonds with neighboring molecules in the solid state, contributing to the thermal stability of the crystalline structure [12] [13].
The boiling point of 5'-Fluoro-2'-hydroxyacetophenone varies depending on the pressure conditions [13] [14]. At standard atmospheric pressure (760 mmHg), the compound has a boiling point of approximately 182.2°C [11]. However, under reduced pressure conditions, the boiling point decreases significantly [13]. For instance, at 8 mmHg, the boiling point is reported to be 65-66°C, while at 13 mmHg, it is approximately 100°C [13] [15].
Table 2: Thermal Properties of 5'-Fluoro-2'-hydroxyacetophenone
Property | Value | Conditions |
---|---|---|
Melting Point | 56-58°C | Atmospheric pressure |
Boiling Point | 182.2°C | 760 mmHg (atmospheric pressure) |
Boiling Point | 65-66°C | 8 mmHg (reduced pressure) |
Boiling Point | 100°C | 13 mmHg (reduced pressure) |
The solubility profile of 5'-Fluoro-2'-hydroxyacetophenone is influenced by its molecular structure, particularly the presence of both polar functional groups (hydroxyl and carbonyl) and a relatively nonpolar aromatic ring [13] [14]. This combination of structural features results in a compound with moderate solubility in various solvents [3] [13].
In water, 5'-Fluoro-2'-hydroxyacetophenone exhibits limited solubility, with a reported value of approximately 0.68 g/L at room temperature [12] [14]. This relatively low aqueous solubility can be attributed to the predominance of the nonpolar aromatic portion of the molecule, despite the presence of hydrogen-bonding capable groups [13] [14].
The compound demonstrates significantly higher solubility in organic solvents of medium to high polarity [12] [13]. It is readily soluble in alcohols such as methanol and ethanol, as well as in dimethyl sulfoxide (DMSO) and acetone [14]. The enhanced solubility in these solvents is due to favorable interactions between the solvent molecules and the polar functional groups of 5'-Fluoro-2'-hydroxyacetophenone [12] [14].
In less polar organic solvents such as diethyl ether and chloroform, the compound shows moderate solubility [13]. In highly nonpolar solvents like hexane and petroleum ether, the solubility is significantly reduced [12] [14].
The pH of the solution can also affect the solubility of 5'-Fluoro-2'-hydroxyacetophenone due to the presence of the acidic hydroxyl group [13]. In basic solutions, deprotonation of the hydroxyl group can occur, potentially increasing the water solubility of the compound through formation of the corresponding phenolate anion [12] [14].
The refractive index is an important physical property that describes how light propagates through a material and is influenced by the molecular structure and electron density of the compound [16]. For 5'-Fluoro-2'-hydroxyacetophenone, the refractive index has been experimentally determined, though direct measurements for this specific compound are less commonly reported in the literature compared to other physical properties [16] [15].
Based on structural analogues and theoretical calculations, the estimated refractive index (n20/D) of 5'-Fluoro-2'-hydroxyacetophenone is approximately 1.52-1.54 at 20°C using the sodium D line (589.3 nm) as the light source [16]. This value is consistent with other substituted acetophenones, which typically have refractive indices in the range of 1.50-1.56 [16] [15].
The presence of the fluorine atom in the molecule contributes to its refractive properties due to the high electronegativity and polarizability of fluorine [16]. Similarly, the hydroxyl and carbonyl groups, with their electron-rich oxygen atoms, also influence the interaction of the compound with light [15].
The refractive index of 5'-Fluoro-2'-hydroxyacetophenone is temperature-dependent, decreasing slightly as temperature increases due to the reduction in density and molecular ordering at higher temperatures [16] [15]. This property is valuable for analytical purposes, as it can be used as a criterion for assessing the purity of the compound [16].
Nuclear Magnetic Resonance spectroscopy provides valuable information about the molecular structure of 5'-Fluoro-2'-hydroxyacetophenone by revealing the chemical environment of hydrogen and carbon atoms within the molecule [17] [18]. Both proton (1H) and carbon (13C) NMR spectra have been recorded for this compound, offering complementary structural insights [17] [19].
In the 1H NMR spectrum of 5'-Fluoro-2'-hydroxyacetophenone, the most deshielded signal appears as a singlet at approximately 11.9 ppm, which is characteristic of the phenolic hydroxyl proton [19] [20]. This significant downfield shift is attributed to both the deshielding effect of the adjacent aromatic ring and the intramolecular hydrogen bonding with the carbonyl oxygen [17] [20].
The aromatic protons of the benzene ring appear as a complex pattern in the region of 6.9-7.5 ppm, with specific splitting patterns influenced by both the hydroxyl and fluorine substituents [17] [19]. The fluorine atom at the 5' position causes distinctive coupling patterns with nearby protons, resulting in characteristic splitting that aids in structural assignment [17] [18].
The methyl group protons of the acetyl moiety appear as a sharp singlet at approximately 2.5 ppm, integrating for three protons [19] [20]. This signal is relatively shielded compared to the aromatic protons due to the absence of nearby deshielding groups [17] [19].
Table 3: 1H NMR Chemical Shifts of 5'-Fluoro-2'-hydroxyacetophenone
Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|
Hydroxyl (-OH) | ~11.9 | Singlet | 1H |
Aromatic (Ar-H) | 6.9-7.5 | Multiplet | 3H |
Methyl (-CH3) | ~2.5 | Singlet | 3H |
The 13C NMR spectrum of 5'-Fluoro-2'-hydroxyacetophenone displays the carbonyl carbon signal at approximately 195-200 ppm, which is characteristic of ketones [17] [18]. The carbon atoms of the aromatic ring appear in the region of 115-160 ppm, with the carbon attached to the hydroxyl group typically appearing at around 160 ppm and the carbon bonded to fluorine showing a characteristic splitting due to C-F coupling [17] [19].
Infrared spectroscopy is a powerful technique for identifying functional groups in 5'-Fluoro-2'-hydroxyacetophenone based on the characteristic vibrational frequencies of chemical bonds [21] [22]. The IR spectrum of this compound exhibits several distinctive absorption bands that correspond to its key structural features [23] [22].
The hydroxyl group (-OH) in 5'-Fluoro-2'-hydroxyacetophenone gives rise to a broad absorption band in the region of 3500-3200 cm-1, which is characteristic of O-H stretching vibrations [22] [24]. The broadening of this band is indicative of hydrogen bonding, which is expected due to the intramolecular interaction between the hydroxyl hydrogen and the carbonyl oxygen [21] [22].
One of the most prominent features in the IR spectrum is the strong absorption band at approximately 1650-1680 cm-1, which corresponds to the C=O stretching vibration of the acetyl group [22] [25]. This carbonyl stretching frequency is slightly lower than that of typical ketones (1715-1725 cm-1) due to conjugation with the aromatic ring and hydrogen bonding effects [25] [26].
The C-F bond exhibits a characteristic strong absorption band in the region of 1000-1400 cm-1 [22] [24]. This band is often used as a diagnostic feature for the presence of fluorine in the molecule [21] [22].
Additional bands in the IR spectrum include aromatic C=C stretching vibrations at approximately 1600-1400 cm-1, C-H stretching of the methyl group at 2950-2850 cm-1, and C-O stretching of the phenolic hydroxyl group at 1200-1300 cm-1 [22] [24].
Table 4: Key IR Absorption Bands of 5'-Fluoro-2'-hydroxyacetophenone
Functional Group | Vibrational Mode | Wavenumber (cm-1) | Intensity |
---|---|---|---|
Hydroxyl (-OH) | O-H stretching | 3500-3200 | Medium, broad |
Carbonyl (C=O) | C=O stretching | 1650-1680 | Strong |
Aromatic (C=C) | C=C stretching | 1600-1400 | Medium |
Carbon-Fluorine (C-F) | C-F stretching | 1400-1000 | Strong |
Phenolic (C-O) | C-O stretching | 1300-1200 | Strong |
Methyl (CH3) | C-H stretching | 2950-2850 | Weak |
Mass spectrometry provides valuable information about the molecular structure of 5'-Fluoro-2'-hydroxyacetophenone through the analysis of its fragmentation pattern under ionization conditions [5] [18]. The mass spectrum of this compound exhibits several characteristic peaks that correspond to specific fragmentation pathways [5] [20].
The molecular ion peak (M+) appears at m/z 154, which corresponds to the molecular weight of 5'-Fluoro-2'-hydroxyacetophenone and confirms its molecular formula of C8H7FO2 [5] [18]. This peak represents the radical cation formed by the removal of one electron from the neutral molecule during the ionization process [5] [27].
One of the primary fragmentation pathways involves the loss of a methyl radical (- CH3) from the acetyl group, resulting in a fragment ion at m/z 139 [5] [20]. This fragmentation is common in acetophenone derivatives and produces a relatively stable acylium ion [18] [27].
Another significant fragmentation involves the cleavage of the bond between the carbonyl carbon and the aromatic ring, leading to the formation of a fluorophenol fragment [5] [18]. This process results in a peak at approximately m/z 111, corresponding to the fluorinated phenolic fragment [18] [20].
Additional fragmentation pathways include the loss of CO from various intermediate fragments, which is a common process in compounds containing carbonyl groups [27] [20]. The presence of the fluorine atom in the molecule can be confirmed by the characteristic isotopic pattern of the molecular ion and fragment peaks [5] [18].
Table 5: Major Mass Spectral Fragments of 5'-Fluoro-2'-hydroxyacetophenone
m/z Value | Fragment Identity | Fragmentation Process |
---|---|---|
154 | Molecular ion (M+) | Electron ionization |
139 | [M-CH3]+ | Loss of methyl radical |
111 | Fluorophenol fragment | Cleavage of acyl-aryl bond |
95 | [M-COCH3]+ | Loss of acetyl group |
83 | [C5H4F]+ | Complex rearrangement |
The UV-visible absorption spectrum of 5'-Fluoro-2'-hydroxyacetophenone provides insights into its electronic structure and the nature of electronic transitions that occur upon interaction with ultraviolet and visible light [28] [29]. The compound exhibits characteristic absorption bands in the UV region that are associated with specific chromophores within its molecular structure [29] [30].
The primary absorption maximum of 5'-Fluoro-2'-hydroxyacetophenone occurs at approximately 315-320 nm, which is attributed to the π→π* transition of the conjugated system involving the aromatic ring and the carbonyl group [29] [31]. This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital and is characterized by a relatively high molar absorption coefficient [28] [29].
A secondary absorption band is observed at around 270-280 nm, which corresponds to another π→π* transition within the aromatic system [29] [32]. The presence of the hydroxyl and fluorine substituents on the aromatic ring influences the position and intensity of these absorption bands through their electronic effects [28] [31].
In addition to the π→π* transitions, a weaker absorption band may be observed at longer wavelengths (approximately 330-350 nm), which is attributed to the n→π* transition involving the non-bonding electrons of the carbonyl oxygen [31] [33]. This transition typically has a lower molar absorption coefficient compared to the π→π* transitions [28] [31].
The UV-visible absorption properties of 5'-Fluoro-2'-hydroxyacetophenone are solvent-dependent, with polar solvents potentially causing shifts in the absorption maxima due to solvent-solute interactions [31] [32]. In particular, hydrogen-bonding solvents can interact with the hydroxyl and carbonyl groups, affecting the energy levels of the electronic transitions [29] [32].
Table 6: UV-Visible Absorption Characteristics of 5'-Fluoro-2'-hydroxyacetophenone
Absorption Maximum (nm) | Transition Type | Molar Absorption Coefficient (ε) | Chromophore |
---|---|---|---|
315-320 | π→π* | High (10,000-15,000 L·mol-1·cm-1) | Conjugated carbonyl with aromatic ring |
270-280 | π→π* | Medium-high (5,000-10,000 L·mol-1·cm-1) | Aromatic ring |
330-350 | n→π* | Low (100-1,000 L·mol-1·cm-1) | Carbonyl group |
Irritant